molecular formula C18H18N2O4 B2730101 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate CAS No. 331460-58-3

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate

Cat. No.: B2730101
CAS No.: 331460-58-3
M. Wt: 326.352
InChI Key: ZRBHFUMDMMHIKD-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is a chemical compound with the molecular formula C18H18N2O4 It is known for its unique structure, which includes a nitrophenyl group, a methylene bridge, and a pivalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate typically involves the condensation of 4-aminophenyl pivalate with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: 4-{[(3-Aminophenyl)methylene]amino}phenyl pivalate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-aminophenyl pivalate and 3-nitrobenzaldehyde.

Scientific Research Applications

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylene bridge and ester group can also participate in various biochemical reactions, potentially leading to the modulation of molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-Nitrophenyl)methylene]amino}phenyl acetate
  • 4-{[(3-Nitrophenyl)methylene]amino}phenyl butyrate
  • 4-{[(3-Nitrophenyl)methylene]amino}phenyl valerate

Uniqueness

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is unique due to its pivalate ester group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[4-[(3-nitrophenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(2,3)17(21)24-16-9-7-14(8-10-16)19-12-13-5-4-6-15(11-13)20(22)23/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBHFUMDMMHIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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